

Labeling peptides and proteins with Sulfo ICG-tetrazine NHS ester

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Compound of Interest

Compound Name: Sulfo ICG-tetrazine

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Application Notes and Protocols: Labeling Pe

ptides and Proteins with **Sulfo ICG-tetrazine** NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of peptides and proteins with **Sulfo ICG-tetrazine** NHS ester. This near-infrared (NIR) dye combines the excellent spectral properties of Indocyanine Green (ICG) with the bioorthogonal reactivity of tetrazine, enabling advanced applications in in vivo imaging, flow cytometry, and targeted drug delivery.

Introduction

Sulfo ICG-tetrazine NHS ester is a water-soluble, amine-reactive labeling reagent. The Sulfo-NHS ester group readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of lysine residues) to form a stable amide bond.[1][2][3] The incorporated tetrazine moiety allows for a subsequent, highly specific and rapid bioorthogonal "click" reaction with a trans-cyclooctene (TCO)-modified molecule.[4][5] This dual-functionality makes it an invaluable tool for multi-step labeling and imaging strategies.

Indocyanine green (ICG) is an FDA-approved NIR dye with a peak spectral absorption around 800 nm, allowing for deep tissue penetration of light.[6][7][8] The sulfated form enhances water solubility.[2]

Key Features

- **Amine-Reactive:** Efficiently labels proteins, peptides, and other amine-containing biomolecules.[\[1\]](#)[\[3\]](#)
- **Water-Soluble:** The sulfo-group increases hydrophilicity, simplifying labeling in aqueous buffers.[\[2\]](#)[\[4\]](#)
- **Bioorthogonal Reactivity:** The tetrazine group enables highly specific ligation with trans-cyclooctene (TCO) in complex biological environments.[\[5\]](#)
- **Near-Infrared Properties:** ICG provides excellent optical properties for deep tissue imaging applications.[\[6\]](#)[\[8\]](#)

Experimental Protocols

Preparation of Reagents and Buffers

a. Protein/Peptide Solution:

- The biomolecule should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[\[6\]](#)
- Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[\[6\]](#) If necessary, dialyze or use a desalting column to exchange the buffer to PBS.
- For optimal labeling, the protein concentration should be between 2-10 mg/mL.[\[6\]](#) Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[\[6\]](#)[\[9\]](#)
- Remove any stabilizing proteins like bovine serum albumin (BSA) or gelatin, as they will also be labeled.[\[6\]](#)[\[10\]](#)

b. **Sulfo ICG-tetrazine** NHS Ester Stock Solution:

- Immediately before use, dissolve the **Sulfo ICG-tetrazine** NHS ester in anhydrous dimethyl sulfoxide (DMSO) or water to a concentration of 10-20 mM.[\[6\]](#)[\[9\]](#)

- Vortex the solution to ensure it is fully dissolved. Use the dye stock solution promptly, as its activity may decrease with extended storage.[\[6\]](#)

c. Reaction Buffer:

- A 1 M sodium bicarbonate solution (pH 8.5-9.0) is recommended to raise the pH of the protein/peptide solution to the optimal range for the labeling reaction.[\[6\]](#) 0.1 M sodium bicarbonate or phosphate buffer at pH 8.3-8.5 can also be used.[\[1\]](#)

Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins or peptides.

- Prepare the Biomolecule Solution:
 - Transfer the desired amount of your protein or peptide solution to a reaction tube.
 - Adjust the pH of the solution to 8.5 ± 0.5 by adding the reaction buffer (e.g., 1 M sodium bicarbonate). A common starting point is to add 1/10th of the biomolecule solution volume.[\[6\]](#)
- Calculate the Molar Ratio:
 - The optimal molar ratio of dye to protein for effective labeling is typically between 4:1 and 10:1.[\[6\]](#) For smaller peptides, a lower ratio may be sufficient.
 - Over-labeling (Degree of Labeling > 10) can lead to reduced fluorescence and potentially affect the biological activity of the protein.[\[6\]](#)
- Perform the Conjugation Reaction:
 - Add the calculated volume of the **Sulfo ICG-tetrazine** NHS ester stock solution to the pH-adjusted biomolecule solution.
 - Mix thoroughly by gentle vortexing or pipetting.
 - Incubate the reaction at room temperature for 1 hour, protected from light.[\[3\]](#)[\[10\]](#)

Purification of the Labeled Conjugate

Purification is necessary to remove unconjugated dye and byproducts.

- Gel Filtration/Size-Exclusion Chromatography (SEC): This is the most common method for separating the labeled protein/peptide from the free dye.[\[2\]](#)[\[3\]](#) Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).
- Dialysis: An alternative for larger proteins. Dialyze against PBS at 4°C with several buffer changes.
- Spin Columns: Convenient for small-scale purifications.[\[10\]](#)

Characterization of the Conjugate

a. Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per biomolecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of ICG (~780 nm).
- Calculate the protein concentration using the following formula:
 - Protein Concentration (M) = $[A_{280} - (A_{780} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where:
 - A_{280} and A_{780} are the absorbances at 280 nm and ~780 nm.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).[\[6\]](#)
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{780} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of **Sulfo ICG-tetrazine** at ~780 nm.

- Calculate the DOL:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

Data Presentation

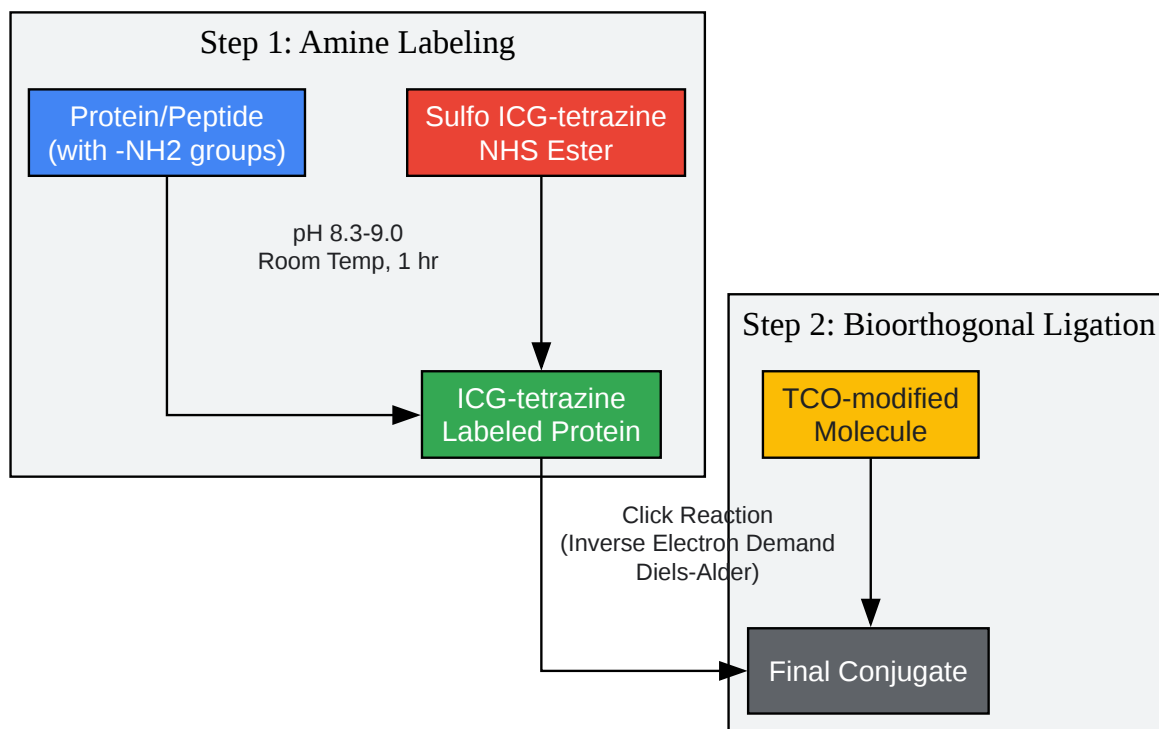
Table 1: Properties of **Sulfo ICG-tetrazine NHS Ester**

Property	Value	Reference
Excitation Wavelength (max)	~780 nm	[6]
Emission Wavelength (max)	~800 nm	[6]
Molar Extinction Coefficient	~230,000 cm ⁻¹ M ⁻¹	[6]
Reactive Group	Sulfo-N-hydroxysuccinimide ester	[2]
Reactivity	Primary amines	[1][3]
Bioorthogonal Group	Tetrazine	[4][5]

Table 2: Recommended Reaction Parameters

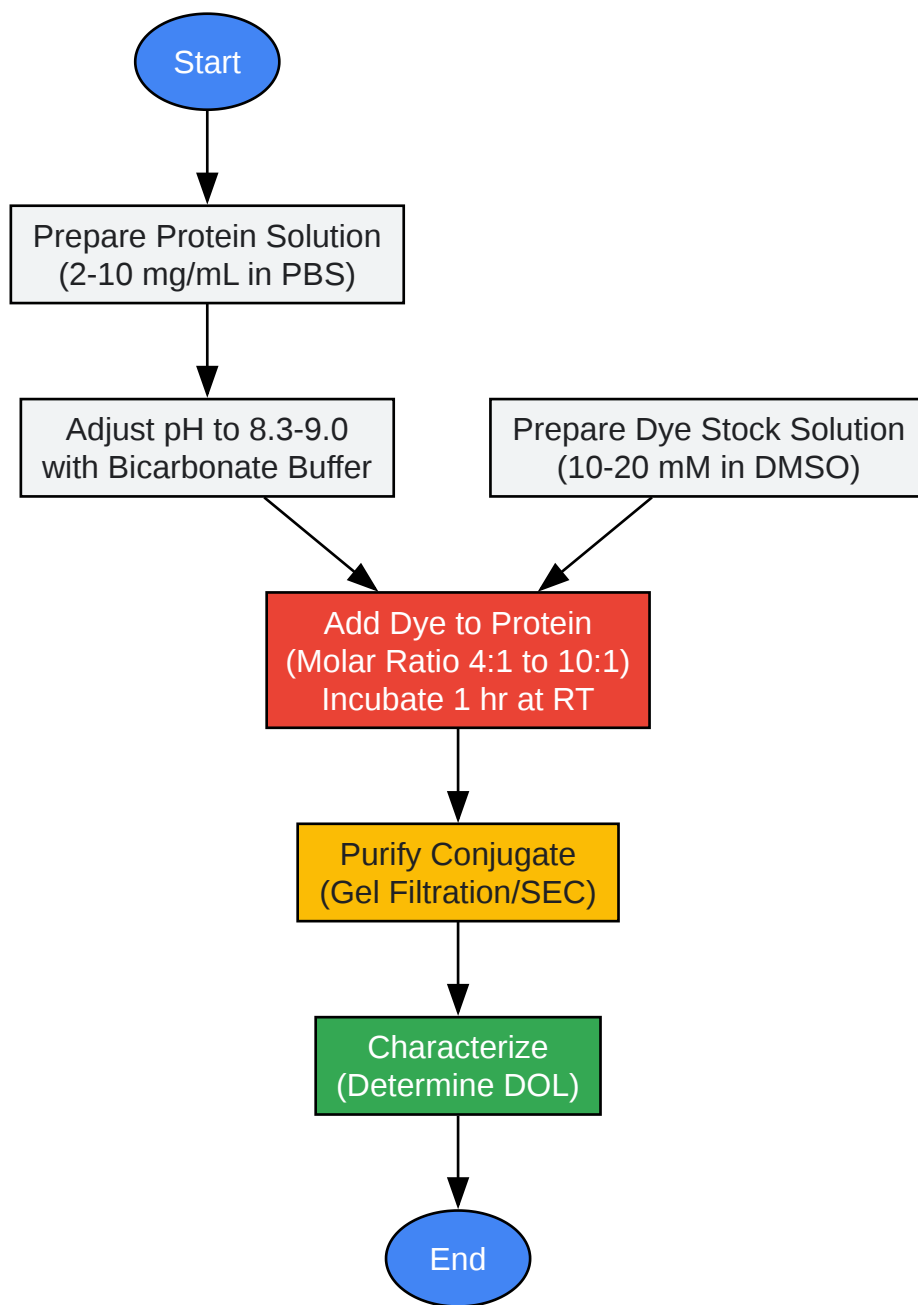
Parameter	Recommended Range	Notes
Protein/Peptide Concentration	2 - 10 mg/mL	Lower concentrations reduce labeling efficiency.[6]
Reaction pH	8.3 - 9.0	Critical for efficient amine labeling.[1][6]
Molar Ratio (Dye:Protein)	4:1 to 10:1	Optimization may be required for each biomolecule.[6]
Reaction Time	1 hour	At room temperature.
Reaction Solvent	Amine-free buffer (e.g., PBS)	Avoid Tris and glycine buffers. [6]

Visualizations



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Caption: Two-step labeling and ligation workflow.



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Caption: Experimental workflow for labeling.

Applications

The dual functionality of **Sulfo ICG-tetrazine** NHS ester opens up a wide range of applications:

- **In Vivo Imaging:** The NIR properties of ICG allow for deep tissue imaging of biological processes.[6][8] The tetrazine handle can be used to attach the labeled protein to a TCO-modified targeting ligand or nanoparticle in a pre-targeting strategy.
- **Flow Cytometry:** Labeled antibodies can be used for cell surface marker detection in the NIR channel.
- **Drug Delivery:** The tetrazine moiety can be used to conjugate the ICG-labeled protein to a TCO-functionalized drug delivery vehicle, allowing for simultaneous tracking and therapy.[5]
- **Multimodal Imaging:** The labeled protein can be further conjugated to other imaging agents (e.g., radionuclides) via the tetrazine-TCO click reaction.[5]

Storage and Stability

- **Sulfo ICG-tetrazine NHS Ester (Solid):** Store at -20°C, desiccated and protected from light. [4]
- **Stock Solutions (in DMSO):** Can be stored at -20°C for a limited time (less than two weeks is recommended).[10] Avoid repeated freeze-thaw cycles.[6]
- **Labeled Conjugates:** Store at 4°C, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., sodium azide) can improve stability for long-term storage.[10]

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